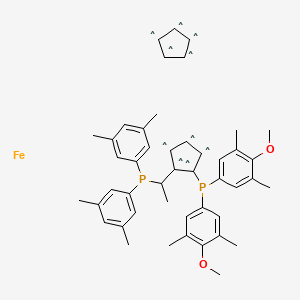
CID 146159925
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 146159925” is known as Josiphos SL-J418-2. This compound is a ligand, which means it is a molecule that binds to another (usually larger) molecule. Ligands are often used in coordination chemistry to form complexes with metal ions. Josiphos SL-J418-2 is particularly notable for its application in asymmetric catalysis, a process that is crucial in the production of many pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Josiphos SL-J418-2 typically involves the reaction of specific phosphine ligands with metal precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as ligand exchange reactions and purification processes to ensure the desired product’s purity and activity.
Industrial Production Methods
In an industrial setting, the production of Josiphos SL-J418-2 is scaled up using similar synthetic routes but with optimizations for yield, cost, and safety. This often involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Josiphos SL-J418-2 undergoes various types of chemical reactions, including:
Oxidation: The ligand can be oxidized under specific conditions, altering its electronic properties.
Reduction: It can also be reduced, which may be necessary for certain catalytic applications.
Substitution: Josiphos SL-J418-2 can participate in substitution reactions where one ligand is replaced by another in a metal complex.
Common Reagents and Conditions
Common reagents used in reactions involving Josiphos SL-J418-2 include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dichloromethane, toluene, or ethanol, depending on the reaction requirements.
Major Products Formed
The major products formed from reactions involving Josiphos SL-J418-2 depend on the specific reaction conditions and the substrates involved. In catalytic applications, the products are often chiral molecules, which are important in the pharmaceutical industry for producing enantiomerically pure drugs.
Scientific Research Applications
Josiphos SL-J418-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in asymmetric catalysis to produce chiral molecules.
Biology: Employed in the study of enzyme mimetics and the development of new biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which Josiphos SL-J418-2 exerts its effects involves its ability to coordinate with metal ions, forming complexes that can catalyze various chemical reactions. The ligand’s structure allows it to create a chiral environment around the metal center, which is crucial for asymmetric catalysis. This chiral environment enables the selective formation of one enantiomer over another, which is essential in the production of many pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Josiphos SL-J418-1: Another ligand in the Josiphos family with slightly different substituents, leading to different catalytic properties.
BINAP: A widely used chiral ligand in asymmetric catalysis, known for its effectiveness in various reactions.
DIPAMP: Another chiral ligand used in asymmetric hydrogenation reactions.
Uniqueness
Josiphos SL-J418-2 is unique due to its specific structure, which provides a distinct chiral environment that can be fine-tuned for various catalytic applications. Its versatility and effectiveness in producing enantiomerically pure compounds make it a valuable tool in both academic research and industrial applications.
Properties
CAS No. |
849924-48-7 |
|---|---|
Molecular Formula |
C46H62FeO2P2 |
Molecular Weight |
764.8 g/mol |
IUPAC Name |
[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopentane;iron |
InChI |
InChI=1S/C41H52O2P2.C5H10.Fe/c1-25-15-26(2)18-34(17-25)44(35-19-27(3)16-28(4)20-35)33(9)38-13-12-14-39(38)45(36-21-29(5)40(42-10)30(6)22-36)37-23-31(7)41(43-11)32(8)24-37;1-2-4-5-3-1;/h15-24,33,38-39H,12-14H2,1-11H3;1-5H2;/t33-,38?,39?;;/m0../s1 |
InChI Key |
ZDRKRYVJSIFFMO-PZAACPRNSA-N |
SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.C1CCCC1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.C1CCCC1.[Fe] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















